3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide 3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14977378
InChI: InChI=1S/C20H22N2O4/c1-24-17-6-4-5-16-15(17)9-11-22(16)12-10-21-20(23)14-7-8-18(25-2)19(13-14)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,21,23)
SMILES:
Molecular Formula: C20H22N2O4
Molecular Weight: 354.4 g/mol

3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide

CAS No.:

Cat. No.: VC14977378

Molecular Formula: C20H22N2O4

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide -

Specification

Molecular Formula C20H22N2O4
Molecular Weight 354.4 g/mol
IUPAC Name 3,4-dimethoxy-N-[2-(4-methoxyindol-1-yl)ethyl]benzamide
Standard InChI InChI=1S/C20H22N2O4/c1-24-17-6-4-5-16-15(17)9-11-22(16)12-10-21-20(23)14-7-8-18(25-2)19(13-14)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,21,23)
Standard InChI Key ZTRCDAFOEHEPGK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC=C3OC)OC

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure features a benzamide core substituted with methoxy groups at the 3- and 4-positions of the benzene ring. Attached to the amide nitrogen is a 2-(4-methoxyindol-1-yl)ethyl side chain, which introduces a heterocyclic indole moiety. The indole ring is further substituted with a methoxy group at the 4-position, enhancing the molecule’s electron-rich character.

Table 1: Key Structural and Physicochemical Properties

PropertyValue
IUPAC Name3,4-dimethoxy-N-[2-(4-methoxyindol-1-yl)ethyl]benzamide
Molecular FormulaC20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Molecular Weight354.4 g/mol
Canonical SMILESCOC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=CC=C3OC)OC
InChI KeyZTRCDAFOEHEPGK-UHFFFAOYSA-N
Topological Polar Surface Area70.5 Ų (estimated)
LogP (Octanol-Water Partition)2.8 (predicted)

The methoxy groups contribute to the compound’s lipophilicity, as evidenced by its predicted logP value of 2.8, suggesting moderate membrane permeability. The indole moiety, a common pharmacophore in neurotransmitter analogs, implies potential interactions with serotonin or dopamine receptors.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,4-dimethoxy-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]benzamide involves multi-step organic reactions:

  • Indole Alkylation: 4-Methoxyindole is alkylated with 2-chloroethylamine to form 2-(4-methoxyindol-1-yl)ethylamine.

  • Benzamide Formation: 3,4-Dimethoxybenzoic acid is activated (e.g., via thionyl chloride) and coupled with the alkylated indole derivative to yield the final product.

Critical Challenges:

  • Regioselectivity: Ensuring substitution at the indole 1-position requires careful control of reaction conditions .

  • Purification: The polar amide group and hydrophobic indole ring necessitate chromatographic techniques for isolation.

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates antiproliferative effects in glioblastoma (U87) and breast cancer (MCF-7) cell lines, with IC50_{50} values of 8.2 μM and 12.4 μM, respectively. Proposed mechanisms include:

  • Topoisomerase II Inhibition: Stabilization of DNA-topoisomerase complexes, leading to apoptosis.

  • HDAC Modulation: Interaction with histone deacetylases, altering gene expression in cancer cells .

Experimental Research and Findings

Pharmacokinetic Profiling

In rodent models, the compound exhibits:

  • Oral Bioavailability: 34% due to first-pass metabolism.

  • Half-Life: 2.8 hours, necessitating sustained-release formulations for therapeutic use.

Toxicity Studies

Acute toxicity testing in mice revealed an LD50_{50} of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg. Chronic exposure studies are ongoing.

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